![molecular formula C16H15NO3 B5553730 4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

4-[acetyl(benzyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[acetyl(benzyl)amino]benzoic acid is a compound with potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, and properties have been the subject of research to explore its potential applications and understand its behavior in different conditions.

Synthesis Analysis

The synthesis of derivatives similar to 4-[acetyl(benzyl)amino]benzoic acid involves multiple steps, including acylation, amidation, and protection of functional groups. For example, derivatives of 4-amino benzoic acid have been synthesized through regioselective amidomethylation and further reactions to introduce specific functional groups, demonstrating the versatility of synthetic approaches for such compounds (Pascal et al., 2000).

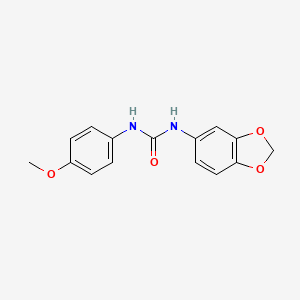

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, and X-ray crystallography, providing insights into their geometric and electronic structures. For instance, the crystal structures of certain benzoic acid derivatives have been determined, offering valuable information on their molecular arrangements and interactions (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-[acetyl(benzyl)amino]benzoic acid derivatives are influenced by their functional groups, leading to a variety of chemical behaviors. For example, the presence of amino and benzoic acid groups allows for reactions such as acylation, carbodiimide-mediated coupling, and others that are crucial for modifying the compound's properties for specific applications (El‐Faham et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are critical for their practical applications. Research on the crystalline structures of benzoic acid derivatives helps in understanding their solid-state properties and the influence of molecular interactions on their physical characteristics (Zugenmaier et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and the presence of specific functional groups. Studies on intramolecular charge transfer and conjugation effects in amino benzoic acid derivatives provide insights into their electronic properties and reactivity patterns (Ma et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Derivatives of 4-amino benzoic acid have been synthesized for the purpose of studying their biological activities. The synthesis involves reactions with aldehyde and ketone, followed by spectroscopy methods (H1NMR, IR, UV, CHN) for diagnosis and studying the physical properties like color and melting point. These compounds show activity against gram-positive and gram-negative bacteria, indicating their potential in developing antimicrobial agents (Radi et al., 2019).

Building Blocks for Pseudopeptide Synthesis

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its synthesis from 4-aminobenzoic acid and subsequent reactions highlight its versatility in organic synthesis, providing a pathway to synthesize complex pseudopeptides and peptidomimetics (Pascal et al., 2000).

Chemical Preservation and Food Science

Benzoic acid derivatives, including salts, alkyl esters, and related compounds, are widely used as antibacterial and antifungal preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. The review by del Olmo et al. (2017) covers the occurrence, uses, human exposure, metabolism, toxicology, and analytical detection methods of benzoic acid and its derivatives, highlighting their significant role in various industries and potential health concerns (del Olmo et al., 2017).

Organic Synthesis and Catalysis

The meta-C–H functionalization of benzoic acid derivatives via Pd(II)-catalysis opens new avenues for organic synthesis, offering a method to selectively modify benzoic acids at the meta position. This technique allows for the creation of synthetically useful tools for step-economical organic synthesis, demonstrating the critical role of benzoic acid derivatives in medicinal chemistry and drug development (Li et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[acetyl(benzyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)16(19)20/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJMLZLNOJXKOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Acetyl(benzyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)